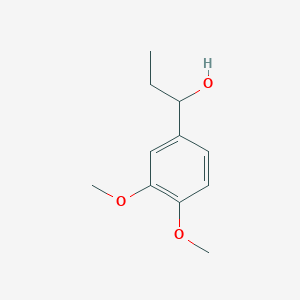

1-(3,4-Dimethoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXSFKGIICIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386305 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-83-1 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dimethoxyphenyl)propan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a significant chemical intermediate in organic synthesis. The document delineates its physicochemical properties, details validated synthesis protocols, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity profile and its applications as a versatile building block in the development of pharmaceuticals and other bioactive molecules. This guide is intended to serve as a critical resource for professionals engaged in chemical research and development, providing both foundational knowledge and practical, field-proven insights.

Introduction and Molecular Overview

1-(3,4-Dimethoxyphenyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol chain attached to a 3,4-dimethoxy-substituted benzene ring.[1] Its molecular structure, featuring a secondary alcohol, two electron-donating methoxy groups, and an aromatic system, imparts a unique combination of reactivity and selectivity.[1] These functional groups make it a valuable precursor for a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals, dyes, and other specialized organic compounds.[1] Its role as a synthetic intermediate is pivotal for creating derivatives with potential biological activity.

The core structure consists of a chiral center at the carbinol carbon (C1 of the propanol chain), meaning it can exist as two enantiomers, (R)- and (S)-1-(3,4-dimethoxyphenyl)propan-1-ol. The stereochemistry of this center is often critical in the synthesis of bioactive compounds where specific enantiomers are required for desired pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol is presented below. This data is essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |

| Molecular Weight | 196.24 g/mol | [3] |

| Appearance | Colorless liquid with an aromatic flavor | [1] |

| Boiling Point | 300.6 °C at 760 mmHg | [] |

| Density | 1.06 g/cm³ | [] |

| pKa | ~14.25 ± 0.20 | [] |

| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, methanol, and other organic solvents. | [1][] |

Synthesis and Production

The most direct and common laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol is achieved through the reduction of its corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as propioveratrone). This transformation is a cornerstone of alcohol synthesis, and the choice of reducing agent allows for control over reaction conditions and selectivity.

General Synthesis Workflow

The synthesis is a two-step process starting from commercially available veratrole (1,2-dimethoxybenzene). The first step is a Friedel-Crafts acylation to produce the ketone intermediate, followed by a selective reduction of the carbonyl group to yield the target secondary alcohol.

Sources

An In-Depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-ol (CAS No. 10548-83-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its role in the development of bioactive molecules, and outlines robust analytical methodologies for its characterization.

Introduction and Core Properties

1-(3,4-Dimethoxyphenyl)propan-1-ol, registered under CAS number 10548-83-1, is an aromatic alcohol characterized by a propan-1-ol chain attached to a 3,4-dimethoxyphenyl ring.[1][2] This structural motif, containing a veratryl (3,4-dimethoxybenzene) group, is a common feature in a variety of natural products and synthetic compounds with diverse biological activities. The presence of the hydroxyl group and the electron-rich aromatic ring makes it a versatile precursor for further chemical modifications.[1]

The compound typically presents as a colorless liquid or an oil-to-off-white waxy solid.[3] It exhibits good solubility in common organic solvents such as chloroform, dichloromethane, ether, ethyl acetate, and methanol.[3][4]

Table 1: Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol

| Property | Value | Source(s) |

| CAS Number | 10548-83-1 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.24 g/mol | [5] |

| Appearance | Colorless liquid or oil to off-white waxy solid | [3] |

| Melting Point | 36-38 °C | [3][5] |

| Boiling Point | 158-166 °C at 16 Torr | [3][5] |

| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | ~14.25 ± 0.20 (Predicted) | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, methanol | [3][4] |

Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol: Methodologies and Rationale

The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol can be efficiently achieved through two primary and reliable routes: the Grignard reaction and the reduction of a corresponding ketone. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis via Grignard Reaction: A Step-by-Step Protocol

This method involves the nucleophilic addition of an ethyl Grignard reagent to veratraldehyde (3,4-dimethoxybenzaldehyde). The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol with high specificity.

Diagram 1: Grignard Reaction Workflow

Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol using the Grignard reaction.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of veratraldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3,4-Dimethoxyphenyl)propan-1-ol.

Synthesis via Reduction of 3,4-Dimethoxypropiophenone

This alternative route involves the reduction of the ketone 1-(3,4-dimethoxyphenyl)propan-1-one (also known as 3,4-dimethoxypropiophenone). This method is often preferred for its milder reaction conditions and easier workup compared to the Grignard reaction. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄). For larger-scale industrial applications, catalytic hydrogenation offers a more economical and environmentally friendly approach.[6]

Diagram 2: Ketone Reduction Workflow

Caption: Workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol via the reduction of the corresponding ketone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq) in methanol or ethanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-(3,4-Dimethoxyphenyl)propan-1-ol.

Applications in Drug Discovery and Organic Synthesis

1-(3,4-Dimethoxyphenyl)propan-1-ol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The veratryl moiety is present in numerous natural products and pharmaceuticals, often contributing to their biological activity.

While direct pharmacological data on 1-(3,4-Dimethoxyphenyl)propan-1-ol is scarce, its derivatives have been investigated for a range of activities. For instance, related structures are precursors to compounds with potential antispasmodic and anti-inflammatory properties.[7][8] The structural similarity to mebeverine and papaverine, both known antispasmodics, suggests that derivatives of this alcohol could be of interest in the treatment of gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[7]

Furthermore, the precursor ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9] The alcohol itself can be used to synthesize other valuable intermediates, such as 4-trans-propenylveratrole.[4]

Diagram 3: Potential Applications in Medicinal Chemistry

Caption: Potential pathways for the derivatization of 1-(3,4-Dimethoxyphenyl)propan-1-ol to generate compounds with therapeutic interest.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(3,4-Dimethoxyphenyl)propan-1-ol. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethoxyphenyl ring (typically in the range of 6.7-7.0 ppm), the methoxy groups (around 3.8-3.9 ppm), the carbinol proton (CH-OH), the methylene group (CH₂), and the terminal methyl group (CH₃) of the propanol chain. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two methoxy carbons, the six aromatic carbons (four of which are unique due to substitution), and the three carbons of the propanol side chain.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹, along with C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching bands for the ether and alcohol functionalities.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Analysis: A GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of 1-(3,4-Dimethoxyphenyl)propan-1-ol and for its quantification in reaction mixtures. Due to the presence of the polar hydroxyl group, derivatization to a less polar and more volatile trimethylsilyl (TMS) ether can improve peak shape and prevent thermal degradation during GC analysis.[11]

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation (Derivatization):

-

Accurately weigh a small amount of the sample (e.g., 1 mg) into a GC vial.

-

Add an anhydrous solvent (e.g., 100 µL of dichloromethane or pyridine).

-

Add a silylating agent, such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Data Analysis: The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity is determined by the relative area of the main peak in the chromatogram.

Safety and Handling

While specific toxicological data for 1-(3,4-Dimethoxyphenyl)propan-1-ol is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[1][2] It may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[12]

Conclusion

1-(3,4-Dimethoxyphenyl)propan-1-ol is a valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an important building block in the development of new pharmaceuticals and other bioactive compounds. This guide has provided a detailed overview of its properties, synthesis, potential applications, and analytical characterization to support the work of researchers and scientists in the field of drug discovery and organic synthesis.

References

-

1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (n.d.). Retrieved from [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem. (n.d.). Retrieved from [Link]

-

1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Retrieved from [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2568. Retrieved from [Link]

-

Ilieva, Y., Georgieva, M., Zasheva, M., & Danchev, N. (2021). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 26(16), 4983. Retrieved from [Link]

-

Cárdenas-C, S., Arias-A, E., Gallegos-N, F., Alzate-Morales, J., & Meneses-Luna, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Retrieved from [Link]

-

Jantan, I., Yassin, M. S. M., Chin, C. B., Chen, L. L., & Sim, N. L. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Planta Medica, 69(11), 1047–1049. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Cas 1835-04-7,1-(3,4-DIMETHOXY-PHENYL) - LookChem. (n.d.). Retrieved from [Link]

-

Carbon-13 NMR spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

-

Li, S., Lundquist, K., & Stomberg, R. (1993). Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3-Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 47, 813-819. Retrieved from [Link]

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) - NP-MRD. (n.d.). Retrieved from [Link]

- EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents. (n.d.).

-

Cárdenas-C, S., Arias-A, E., Gallegos-N, F., Alzate-Morales, J., & Meneses-Luna, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. Retrieved from [Link]

-

Veratraldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

-

3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya. (n.d.). Retrieved from [Link]

- Quantitative analysis of aromatic hydrocarbons in complex hydrocarbon mixtures by high resolution capillary gas chromatography. (1986).

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) [np-mrd.org]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. mdpi.com [mdpi.com]

- 6. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of 1-(3,4-Dimethoxyphenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol. This compound, a derivative of the versatile scaffold veratraldehyde, serves as a valuable intermediate in the synthesis of various bioactive molecules and fine chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and expert insights into the causality behind experimental choices. We will delve into the synthetic pathway from its ketone precursor, detail its purification, and provide a thorough analysis of its structural elucidation through modern spectroscopic techniques.

Introduction: The Veratryl Scaffold in Synthetic Chemistry

The 3,4-dimethoxyphenyl moiety, often referred to as the veratryl group, is a key structural motif present in a multitude of natural products and synthetic compounds with significant biological activities.[1] Veratraldehyde (3,4-dimethoxybenzaldehyde), the parent aldehyde, is a widely utilized precursor in the pharmaceutical and fragrance industries due to its pleasant woody aroma and its reactivity, which allows for a diverse range of chemical modifications.[3][4]

1-(3,4-Dimethoxyphenyl)propan-1-ol, with its reactive hydroxyl group and stable aromatic ring, represents an important chiral building block. The presence of the hydroxyl group offers a site for further functionalization, such as esterification or etherification, while the dimethoxy-substituted phenyl ring influences the molecule's overall electronic properties and potential biological interactions. Its role as a chemical intermediate is primarily in the field of organic synthesis, where it can be used to construct more complex molecules, including potential drug candidates and dyes.[2]

This guide will focus on the practical aspects of handling and characterizing this compound, providing a trustworthy and self-validating framework for its synthesis and analysis.

Synthesis and Purification: A Validated Workflow

The most common and efficient laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol involves the reduction of its corresponding ketone, 1-(3,4-Dimethoxyphenyl)propan-1-one (also known as 3',4'-dimethoxypropiophenone). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[5][6]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)propan-1-ol.

Detailed Experimental Protocol: Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one

-

Rationale: This protocol employs sodium borohydride in methanol. Methanol serves as a protic solvent that can activate the carbonyl group for nucleophilic attack by the hydride ion (H⁻) from NaBH₄. The reaction is initiated at a low temperature to control the initial exothermic reaction rate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-Dimethoxyphenyl)propan-1-one (1.0 eq) in methanol (10 volumes).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add 1N hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the resulting alkoxide.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Flash Column Chromatography

-

Rationale: Flash column chromatography is an effective method for purifying the product from any unreacted starting material and minor byproducts. A solvent system of hexane and ethyl acetate is chosen for its ability to provide good separation on a silica gel stationary phase.

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(3,4-Dimethoxyphenyl)propan-1-ol as a colorless oil or low melting solid.[7]

Structural Elucidation: A Spectroscopic Approach

The definitive identification and structural confirmation of 1-(3,4-Dimethoxyphenyl)propan-1-ol are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~6.8-7.0 m 3H Ar-H Aromatic protons on the dimethoxy-substituted ring. ~4.5 t 1H CH-OH The proton on the carbon bearing the hydroxyl group, deshielded by the oxygen and the aromatic ring. ~3.8 s 6H OCH₃ Two equivalent methoxy groups on the aromatic ring. ~2.0 s (broad) 1H OH The hydroxyl proton; its chemical shift can vary and it may exchange with D₂O. ~1.7 m 2H CH₂ The methylene protons adjacent to the chiral center. ~0.9 t 3H CH₃ The terminal methyl group protons. -

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale ~148-150 Ar-C-O Aromatic carbons directly attached to the electron-donating methoxy groups. ~138 Ar-C Quaternary aromatic carbon attached to the propanol side chain. ~110-120 Ar-CH Aromatic carbons bearing a hydrogen atom. ~75 CH-OH The carbon atom bonded to the hydroxyl group, significantly deshielded by the oxygen. ~56 OCH₃ The carbon atoms of the two methoxy groups. ~32 CH₂ The methylene carbon. ~10 CH₃ The terminal methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 4. Veratraldehyde: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol

Foreword: The Strategic Importance of a Versatile Chiral Alcohol

1-(3,4-Dimethoxyphenyl)propan-1-ol is a key chemical intermediate whose structural motif, featuring a catechol diether and a secondary alcohol, is a valuable building block in the synthesis of more complex molecules.[1] Its utility is particularly noted in the development of pharmaceuticals, dyes, and other bioactive compounds where the specific stereochemistry and electronic properties of the dimethoxyphenyl group are leveraged for targeted molecular interactions.[1][2] This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to inform strategic decisions in a research and development setting.

Chapter 1: Strategic Overview of Synthetic Pathways

The synthesis of a secondary alcohol such as 1-(3,4-Dimethoxyphenyl)propan-1-ol can be approached from two principal retrosynthetic disconnections. The most logical and widely applied strategies involve either the formation of the C-C bond adjacent to the alcohol via a nucleophilic addition to a carbonyl, or the reduction of a pre-existing ketone precursor. This guide will focus on these two robust methodologies:

-

Pathway A: Grignard Reaction on an Aldehyde. This classic organometallic approach involves the nucleophilic addition of an ethyl group to the carbonyl carbon of 3,4-dimethoxybenzaldehyde.

-

Pathway B: Reduction of a Propiophenone Precursor. A two-step sequence involving an initial Friedel-Crafts acylation to synthesize the ketone 1-(3,4-dimethoxyphenyl)propan-1-one, followed by its selective reduction to the target alcohol.

The following diagram illustrates these divergent and convergent pathways.

Caption: Mechanism of Grignard addition to an aldehyde.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize 1-(3,4-Dimethoxyphenyl)propan-1-ol from 3,4-dimethoxybenzaldehyde.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. All glassware must be oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions. [3]2. Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

-

Initiation: Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when bubbling and a slight turbidity are observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine. [3]4. Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.

-

Aldehyde Addition: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel to the stirred Grignard solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Workup (Quenching): Cool the reaction mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide. [4]8. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. [4]Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography.

Chapter 3: Pathway B - Friedel-Crafts Acylation and Reduction

This robust, two-step pathway first constructs the ketone intermediate, 1-(3,4-dimethoxyphenyl)propan-1-one (propioveratrone), which is subsequently reduced to the target alcohol. [2]This method is often preferred in industrial settings due to the stability of the intermediates and the high efficiency of each step.

Step 1: Friedel-Crafts Acylation

Mechanism & Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from propanoyl chloride. [5][6]

-

Acylium Ion Formation: The Lewis acid coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CH₂C≡O⁺). 2. Electrophilic Attack: The electron-rich veratrole (1,2-dimethoxybenzene) ring acts as a nucleophile, attacking the acylium ion. The two methoxy groups are ortho-, para-directing and strongly activating, leading to preferential substitution at the para position (C4) relative to the C1-methoxy group, minimizing steric hindrance.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring and yielding the ketone product. A key feature of acylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions. [5]

Step 2: Ketone Reduction

Mechanism & Causality: The reduction of the propiophenone intermediate to the secondary alcohol is a fundamental transformation. [7]Two primary methods are commonly employed: hydride reduction and catalytic hydrogenation.

-

Hydride Reduction (e.g., with NaBH₄): Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for converting ketones to secondary alcohols. [8][9]The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. [9][10]This is followed by protonation of the resulting alkoxide during an acidic or aqueous workup. NaBH₄ is chosen for its safety, ease of handling, and high chemoselectivity (it does not reduce esters or carboxylic acids). [7][11]* Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. [12][13]The ketone adsorbs onto the catalyst surface, where hydrogen atoms are added across the C=O double bond. [14]This method is highly efficient and atom-economical, making it suitable for large-scale synthesis. [15]

Caption: Workflow for the two-step acylation-reduction pathway.

Experimental Protocol: Acylation and NaBH₄ Reduction

Objective: To synthesize 1-(3,4-Dimethoxyphenyl)propan-1-ol from veratrole.

Part 1: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve veratrole (1.0 eq) and propanoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by recrystallization or column chromatography. [16] Part 2: Reduction of 1-(3,4-Dimethoxyphenyl)propan-1-one Materials:

-

1-(3,4-Dimethoxyphenyl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dilute HCl

Procedure:

-

Dissolution: Dissolve the ketone (1.0 eq) in methanol or ethanol in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath. [11]2. NaBH₄ Addition: Add sodium borohydride (0.5 - 1.0 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling. [7]3. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.

-

Workup: Cool the mixture in an ice bath and slowly add dilute HCl to neutralize excess NaBH₄ and protonate the alkoxide. [17]5. Extraction & Purification: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol. Further purification can be achieved via column chromatography if necessary.

Chapter 4: Comparative Analysis and Conclusion

| Feature | Pathway A: Grignard Synthesis | Pathway B: Acylation-Reduction |

| Number of Steps | 1 (plus reagent prep) | 2 |

| Starting Materials | 3,4-Dimethoxybenzaldehyde, Ethyl Halide, Mg | Veratrole, Propanoyl Chloride |

| Key Reagents | Grignard Reagent (moisture-sensitive) | AlCl₃ (moisture-sensitive), NaBH₄/H₂ |

| Advantages | Direct C-C bond formation in one step. | High-yielding steps, stable intermediates, avoids highly reactive Grignard reagents, industrially scalable. |

| Disadvantages | Requires strictly anhydrous conditions. Grignard reagent is a strong base, limiting functional group tolerance. Potential for side reactions (e.g., Wurtz coupling). | Two separate reaction and workup steps. Use of stoichiometric Lewis acids generates significant waste. |

| Typical Yields | Moderate to Good | Good to Excellent |

Both the Grignard synthesis and the Friedel-Crafts acylation-reduction sequence are effective and reliable pathways for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol.

-

The Grignard pathway offers a more direct route and is an excellent choice for laboratory-scale synthesis where expediency is valued, provided that rigorous anhydrous techniques can be maintained.

-

The acylation-reduction pathway is often the preferred method for larger-scale and industrial applications. Its two-step nature allows for the isolation and purification of a stable ketone intermediate, leading to higher overall purity and yield of the final product. The robustness and scalability of both the Friedel-Crafts reaction and the subsequent ketone reduction make it a more dependable and controllable process.

The selection of the optimal pathway ultimately depends on the specific constraints and objectives of the research or production campaign, including scale, available equipment, cost of starting materials, and desired final purity.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

University of Colorado, Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

-

Clark, J. (2004). Reduction of Carbonyl Compounds Using Sodium Tetrahydridoborate. Chemguide. [Link]

-

eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

ChemBK. (2024). 1-(3,4-Dimethoxyphenyl)propan-1-ol. [Link]

-

University of Massachusetts Boston. Grignard Reaction. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

Organic Syntheses. Procedure for Quenching and Workup. [Link]

-

National Center for Biotechnology Information (PMC). 1-(3,4-Dimethoxyphenyl)propan-1-one. [Link]

-

LookChem. Cas 1835-04-7, 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE. [Link]

-

ResearchGate. Grignard Reagents: New Developments. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents. (2004).

-

ResearchGate. (2016). Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor. [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Chemistry university. (2018). Catalytic hydrogenation. YouTube. [Link]

-

Chemistry university. (2021). Catalytic Hydrogenation. YouTube. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Sodium Borohydride [commonorganicchemistry.com]

- 12. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

1-(3,4-Dimethoxyphenyl)propan-1-ol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-ol

This guide provides a comprehensive analysis of the spectral data for 1-(3,4-Dimethoxyphenyl)propan-1-ol, a key chemical intermediate.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate unambiguous structural elucidation and characterization.

Molecular Structure and Spectroscopic Overview

1-(3,4-Dimethoxyphenyl)propan-1-ol possesses a chiral center at the carbinol carbon (C1 of the propanol chain), attached to a 3,4-dimethoxyphenyl (veratryl) group and an ethyl group. This structure dictates a unique spectroscopic fingerprint, which is essential for identity confirmation and purity assessment.

The analytical workflow involves a multi-technique approach to gather orthogonal data, ensuring a high-confidence structural assignment.

Caption: Molecular structure and analytical workflow for 1-(3,4-Dimethoxyphenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,4-Dimethoxyphenyl)propan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm for both ¹H and ¹³C spectra.[3][4]

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.[4] A longer acquisition time and more scans (e.g., 128 or more) are typically required due to the low natural abundance of the ¹³C isotope.[5]

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.90 | d, J ≈ 2 Hz | 1H | H-2 (Aromatic) | Proton on the aromatic ring ortho to the C1-substituent and meta to both methoxy groups. |

| ~ 6.84 | d, J ≈ 8 Hz | 1H | H-5 (Aromatic) | Proton on the aromatic ring ortho to a methoxy group. |

| ~ 6.78 | dd, J ≈ 8, 2 Hz | 1H | H-6 (Aromatic) | Proton on the aromatic ring ortho to the C1-substituent and ortho to a methoxy group. |

| ~ 4.58 | t, J ≈ 6.5 Hz | 1H | H-1 (Carbinol CH) | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the aromatic ring. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| 3.88 | s | 3H | OCH₃ | Protons of one of the methoxy groups. Singlet as there are no adjacent protons. |

| 3.87 | s | 3H | OCH₃ | Protons of the second methoxy group, with a very similar chemical environment to the first. |

| ~ 1.75 | m | 2H | H-2 (Methylene CH₂) | Methylene protons of the propyl chain. They are diastereotopic due to the adjacent chiral center, potentially leading to a complex multiplet. They are coupled to both H-1 and H-3. |

| ~ 0.90 | t, J ≈ 7.4 Hz | 3H | H-3 (Methyl CH₃) | Terminal methyl group protons, appearing as a triplet due to coupling with the adjacent CH₂ group. |

| ~ 2.0 (variable) | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent-dependent. It may not show coupling.[3] |

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 148.8 | C-4 (Aromatic) | Aromatic carbon attached to a methoxy group, highly deshielded. |

| ~ 148.2 | C-3 (Aromatic) | Aromatic carbon attached to the second methoxy group. |

| ~ 138.0 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the propanol substituent. |

| ~ 118.5 | C-6 (Aromatic) | Aromatic CH carbon. |

| ~ 110.8 | C-5 (Aromatic) | Aromatic CH carbon, shielded by the para-methoxy group. |

| ~ 109.5 | C-2 (Aromatic) | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~ 76.0 | C-1 (Carbinol CH) | Carbon attached to the hydroxyl group, significantly deshielded by oxygen. |

| ~ 55.9 | OCH₃ | Methoxy carbons, with nearly identical chemical shifts. |

| ~ 31.8 | C-2 (Methylene CH₂) | Aliphatic methylene carbon. |

| ~ 10.1 | C-3 (Methyl CH₃) | Aliphatic terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small drop of neat 1-(3,4-Dimethoxyphenyl)propan-1-ol directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

Interpretation of Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 | O-H stretch, broad | Alcohol (-OH) | The broadness of this peak is a classic indicator of hydrogen bonding between alcohol molecules.[6] This is a definitive band for the presence of the hydroxyl group. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl ring. |

| 2960 - 2850 | C-H stretch | Aliphatic C-H | Corresponds to the C-H bonds in the propyl chain (CH₃ and CH₂ groups). |

| 1605, 1515, 1460 | C=C stretch | Aromatic Ring | These absorptions, often referred to as "aromatic fingerprints," confirm the benzene ring skeleton. |

| 1260, 1030 | C-O stretch | Aryl Ether & Alcohol | Strong absorptions corresponding to the C-O bonds of the methoxy groups and the alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energy-rich, undergoes fragmentation into smaller, characteristic ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The molecular formula is C₁₁H₁₆O₃, giving a molecular weight of 196.24 g/mol .[1]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 196 . In alcohols, this peak can sometimes be weak or absent due to rapid fragmentation.[7]

-

Major Fragmentation Pathways: The primary fragmentation mechanism for alcohols is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the oxygen atom.[8]

Caption: Primary fragmentation pathway of 1-(3,4-Dimethoxyphenyl)propan-1-ol in EI-MS.

Table of Key Fragments:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 196 | [C₁₁H₁₆O₃]⁺• | Molecular Ion (M⁺•) |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical (less likely than α-cleavage). |

| 178 | [M - H₂O]⁺• | Dehydration, common for alcohols.[8] |

| 167 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical. This is expected to be the base peak due to the formation of a stable, resonance-stabilized oxonium ion. |

| 151 | [167 - O]⁺ or [167 - CH₄]⁺ | Subsequent fragmentation of the m/z 167 ion. |

| 137 | [C₈H₉O₂]⁺ | Benzylic cleavage with rearrangement. |

The most diagnostic fragmentation is the loss of the ethyl group (29 Da) to yield the highly stable ion at m/z 167 . The presence of this intense peak is strong evidence for the 1-propanol structure, as opposed to an isomeric structure.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the characterization of 1-(3,4-Dimethoxyphenyl)propan-1-ol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. The IR spectrum definitively identifies the hydroxyl and dimethoxy-phenyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern dominated by alpha-cleavage, pinpointing the location of the hydroxyl group on the propyl chain. This integrated spectral dataset serves as a reliable reference for the identification and quality control of this compound.

References

-

NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698). Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Catalytic Asymmetric Transfer Hydrogenation of Ketones. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2858607, 1-(3,4-Dimethoxyphenyl)propan-1-ol. PubChem. Available at: [Link]

-

NIST. 3-(3,4-Dimethoxyphenyl)-1-propanol in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

-

ChemBK. 1-(3,4-Dimethoxyphenyl)propan-1-ol. Available at: [Link]

-

University of Wisconsin-Madison. 13C NMR of 1-Propanol. Available at: [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules, 2018. Available at: [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol. Available at: [Link]

-

Chemsrc. 1-(3,4-Dimethoxyphenyl)propan-1-one. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. Available at: [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available at: [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 42957590, 1-(3,5-Dimethoxyphenyl)propan-1-ol. PubChem. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. PubChem. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-1-ol. Available at: [Link]

-

NIST. Benzaldehyde, 3,4-dimethoxy- in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

-

ATB. (1R,2S)-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy). Available at: [Link]

-

Doc Brown's Chemistry. Proton NMR spectrum of propan-1-ol. Available at: [Link]

-

Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Available at: [Link]

-

Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. Available at: [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. Available at: [Link]

-

University of Calgary. Ch13 - Sample IR spectra. Available at: [Link]

-

NIST. 3-Methoxybenzyl alcohol in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

-

PubChemLite. 1-(3,4-dimethoxyphenyl)propan-1-one. Available at: [Link]

-

NIST. 3-(3,4-Dimethoxyphenyl)-1-propanol. Available at: [Link]

-

National Center for Biotechnology Information. 1-(3,4-Dimethoxyphenyl)propan-1-one. PMC. Available at: [Link]

-

NIST. 1-Propanone, 1-(4-methoxyphenyl)- in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

-

ResearchGate. 3,4-dimethoxy benzyl alcohol (veratryl alcohol) molecular structure. Available at: [Link]

-

NIST. 3-Hydroxy-4-methoxybenzyl alcohol in NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

Sources

- 1. 1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 | CID 2858607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

(R)-1-(3,4-dimethoxyphenyl)propan-1-ol properties

An In-depth Technical Guide to (R)-1-(3,4-dimethoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the synthesis, properties, and applications of (R)-1-(3,4-dimethoxyphenyl)propan-1-ol. As a key chiral building block, a thorough understanding of its characteristics is essential for its effective use in synthetic chemistry and pharmaceutical development. This guide is structured to provide not just data, but also expert insights into the causality behind experimental choices and analytical interpretations.

Core Molecular Profile and Significance

(R)-1-(3,4-dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol. Its structure is significant for two primary reasons: the stereodefined hydroxyl group at the C1 position and the 3,4-dimethoxy substituted phenyl ring (a veratryl group). This specific combination makes it a valuable intermediate in organic synthesis. The veratryl moiety is a common feature in numerous natural products and pharmacologically active molecules. The chirality of the alcohol is often a critical determinant for the biological activity of the final target molecule, making enantiomerically pure starting materials like this one highly sought after.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all subsequent experimental work. The key properties of (R)-1-(3,4-dimethoxyphenyl)propan-1-ol are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |

| Molecular Weight | 196.24 g/mol | [1] |

| Appearance | Oil to Off-White Waxy Solid | [3] |

| Melting Point | 36-38 °C | [1][3] |

| Boiling Point | 158-166 °C (at 16 Torr) | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol. | [3] |

| Density | ~1.060 g/cm³ (Predicted) | [1][3] |

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to two methoxy groups (~3.9 ppm), an aromatic ABC system (6.8-6.9 ppm), the carbinol proton (-CHOH), the methylene protons (-CH₂-), and the terminal methyl group (-CH₃). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for 11 distinct carbons: two methoxy carbons (~56 ppm), three aliphatic carbons (C1, C2, C3 of the propyl chain), and six aromatic carbons.[4] |

| Mass Spec. | A molecular ion peak (M⁺) at m/z 196.11, corresponding to the exact mass of C₁₁H₁₆O₃.[1] |

| IR Spec. | A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), C-O stretching bands, aromatic C=C stretching, and aliphatic C-H stretching bands. |

Stereoselective Synthesis: Methodologies and Protocols

The primary challenge in utilizing this compound is its stereoselective synthesis. The most common and efficient method is the asymmetric reduction of the prochiral ketone precursor, 1-(3,4-dimethoxyphenyl)propan-1-one.

Asymmetric Reduction of 1-(3,4-dimethoxyphenyl)propan-1-one

This approach leverages a chiral catalyst to direct the addition of a hydride to one face of the ketone, yielding the desired (R)-alcohol with high enantiomeric excess.

Diagram 1: Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric reduction of a ketone to a chiral alcohol.

Detailed Experimental Protocol:

-

Reactor Setup: A multi-neck, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a thermometer, a dropping funnel, and a magnetic stirrer.

-

Catalyst Introduction: The chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), is introduced into the flask via syringe, followed by anhydrous tetrahydrofuran (THF). The solution is cooled to the desired temperature (e.g., -20 °C).

-

Reducing Agent Addition: A borane source, such as borane-dimethyl sulfide complex (BMS), is added dropwise to the catalyst solution. The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

-

Causality: Pre-complexing the borane with the chiral catalyst is critical. This complex is the active species that coordinates to the ketone's carbonyl group, sterically shielding one face and directing the hydride attack to the other, thus ensuring high enantioselectivity.

-

-

Substrate Addition: The precursor ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, dissolved in anhydrous THF, is added slowly via the dropping funnel over 30-60 minutes.

-

Causality: Slow addition maintains a low concentration of the free ketone, preventing any uncatalyzed, non-selective reduction which would lower the final enantiomeric excess. The low temperature is crucial for maximizing the energy difference between the two possible transition states, leading to higher stereoselectivity.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Key Applications in Synthesis

As an important chemical intermediate, this compound is primarily used in organic synthesis to create more complex molecules.[5]

-

Pharmaceutical Synthesis: It serves as a chiral precursor for various drug candidates. The alcohol can be converted into other functional groups (amines, esters, ethers) with retention or inversion of stereochemistry, providing access to a wide range of chiral derivatives. For instance, derivatives of β-azolyl ketones, which share a similar structural backbone, have been investigated for fungicide, bactericide, and herbicide applications.[6]

-

Natural Product Synthesis: The 3,4-dimethoxyphenyl group is a key structural element in many lignans and other natural products.[7] This alcohol can serve as a starting point for the total synthesis of such compounds.

-

Research Chemicals: It is used in the synthesis of complex organic compounds for research purposes.[8]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. While toxicity data for this specific compound is limited, related structures provide guidance.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][12]

-

First Aid:

Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

References

-

1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. (2024). ChemBK. Available at: [Link]

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) - NP-MRD. NP-MRD. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem. NIH. Available at: [Link]

-

1-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 15781 - PubChem. NIH. Available at: [Link]

-

(1R,2S)-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy). ATB. Available at: [Link]

-

Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone - ResearchGate. ResearchGate. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7 | Chemsrc. Chemsrc. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-one - PMC. NIH. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. MDPI. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 | CID 2858607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(3',4'-Dimethoxyphenyl)-1-propanol CAS#: 10548-83-1 [m.chemicalbook.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) [np-mrd.org]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol | CAS: 41535-95-9 | ChemNorm [chemnorm.com]

- 8. 1-(3',4'-Dimethoxyphenyl)-1-propanol | 10548-83-1 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. louisville.edu [louisville.edu]

(S)-1-(3,4-dimethoxyphenyl)propan-1-ol properties

An In-depth Technical Guide to (S)-1-(3,4-dimethoxyphenyl)propan-1-ol

Introduction

(S)-1-(3,4-dimethoxyphenyl)propan-1-ol is a chiral aromatic alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center at the carbinol carbon, combined with the electronically rich 3,4-dimethoxyphenyl (veratryl) moiety, renders it a valuable and versatile chiral building block.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic pathways, analytical characterization, and applications, with a focus on its utility for researchers and professionals in drug development. The presence of a hydroxyl group and an aromatic ring provides specific reactivity and selectivity in chemical reactions, making it an important intermediate for a variety of more complex organic compounds, including potential drugs and other bioactive molecules.[1][2]

Physicochemical Properties

The fundamental physical and chemical characteristics of 1-(3,4-dimethoxyphenyl)propan-1-ol are summarized below. These properties are critical for its handling, purification, and use in synthetic applications. The data presented is for the racemic mixture, but the properties of the individual enantiomers are expected to be identical, with the exception of optical rotation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |

| Molecular Weight | 196.24 g/mol | [3][4] |

| Appearance | Oil to Off-White Waxy Solid | [4] |

| Melting Point | 36-38 °C | [3][4] |

| Boiling Point | 158-166 °C (at 16 Torr) | [3][4] |

| Density (Predicted) | 1.060 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 14.25 ± 0.20 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol. | [4] |

| CAS Number | 10548-83-1 (for racemic mixture) | [1][3][4] |

Synthesis and Enantioselective Preparation

The synthesis of optically pure (S)-1-(3,4-dimethoxyphenyl)propan-1-ol necessitates a strategy that can effectively control the stereochemistry at the C1 position. This is typically achieved either through the asymmetric synthesis from a prochiral precursor or by the resolution of a racemic mixture.

Racemic Synthesis

The racemic form of 1-(3,4-dimethoxyphenyl)propan-1-ol is most commonly prepared via the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (also known as propioveratrone).[5][6] This ketone serves as a versatile precursor and can be synthesized from commercially available starting materials. The reduction of the carbonyl group can be accomplished using a variety of standard reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in an appropriate alcoholic or ethereal solvent.

The general workflow for this transformation is outlined below. The choice of reducing agent and reaction conditions offers a trade-off between cost, safety, and reactivity, which must be optimized for the desired scale and laboratory setup.

Caption: General workflow for the synthesis of racemic 1-(3,4-dimethoxyphenyl)propan-1-ol.

Enantioselective Synthesis & Chiral Resolution

Achieving an enantiomerically pure sample of the (S)-alcohol is paramount for its application in the synthesis of chiral drugs.

1. Asymmetric Reduction: A more direct and atom-economical approach is the asymmetric reduction of the precursor ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. This involves using a chiral reducing agent or a catalytic system composed of a standard hydride source (e.g., borane) and a chiral catalyst. This method can directly yield the desired (S)-enantiomer in high enantiomeric excess, avoiding the loss of 50% of the material inherent in classical resolution.[7]

2. Chiral Resolution: Chiral resolution is a well-established technique for separating a racemic mixture into its individual enantiomers.[8] This process typically involves the following steps:

-

Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent, such as (S)-mandelic acid or (+)-tartaric acid, to form a mixture of diastereomeric salts or esters.[8][9]

-

Separation: Diastereomers possess different physical properties (e.g., solubility), allowing them to be separated by conventional methods like fractional crystallization.[8][9]

-

Hydrolysis: The separated diastereomer is then treated to cleave the resolving agent, liberating the desired pure enantiomer of the alcohol.[8]

3. Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.[10] The racemic mixture is passed through a column where one enantiomer interacts more strongly with the chiral phase, resulting in different retention times and allowing for their separation.[10]

Caption: Synthetic utility of (S)-1-(3,4-dimethoxyphenyl)propan-1-ol.

Safety and Handling

Under general operating conditions, 1-(3,4-dimethoxyphenyl)propan-1-ol is considered to have low toxicity. [1]However, as with all laboratory chemicals, it must be handled with caution and in accordance with good industrial hygiene and safety practices. [11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat to prevent skin and eye contact. [1][11]* Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors. [11][13]Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a dark, cool, and well-ventilated place. [1][11]Keep away from heat, sparks, open flames, and strong oxidizing agents. [1][13]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [11] * Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [11] * Ingestion: If swallowed, call a poison control center or doctor if you feel unwell. [11] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [11]

-

References

-

1-(3,4-Dimethoxyphenyl)propan-1-ol - ChemBK. [Link]

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0139698) - NP-MRD. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

- Method for synthesizing 1,3-diphenyl-1-propanol compound - Google P

-

1-(3,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem. [Link]

-

1-(3,4-Dimethoxyphenyl)propan-1-one - PMC - NIH. [Link]

-

1-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 15781 - PubChem. [Link]

-

Cas 1835-04-7,1-(3,4-DIMETHOXY-PHENYL) - LookChem. [Link]

-

Chiral resolution - Wikipedia. [Link]

-

Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate. [Link]

- Process for the preparation of 1-(3,4-dimethoxyphenyl)

-

propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. 1-(3',4'-Dimethoxyphenyl)-1-propanol CAS#: 10548-83-1 [m.chemicalbook.com]

- 5. 1-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 15781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

1-(3,4-Dimethoxyphenyl)propan-1-ol as a chemical intermediate

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-ol as a Chemical Intermediate

Abstract

1-(3,4-Dimethoxyphenyl)propan-1-ol is a versatile chemical intermediate whose structural features—a reactive secondary alcohol and an electron-rich dimethoxy-substituted phenyl ring—make it a valuable building block in modern organic synthesis.[1] This guide provides an in-depth analysis of its synthesis, characterization, and application, with a focus on the underlying chemical principles and practical laboratory protocols. We will explore its primary synthetic route via the reduction of 3,4-dimethoxypropiophenone, detail its role in the creation of complex bioactive molecules, and outline the necessary analytical and safety protocols for its effective use in a research and development setting.

Core Physicochemical & Structural Profile

1-(3,4-Dimethoxyphenyl)propan-1-ol, a colorless liquid with a distinct aromatic character, is readily soluble in common organic solvents such as alcohols, ethers, and ketones.[1] This solubility profile makes it highly compatible with a wide range of reaction conditions. The molecule's reactivity is dominated by two key features: the nucleophilic secondary hydroxyl group, which can undergo esterification, oxidation, or substitution, and the veratrole (3,4-dimethoxyphenyl) moiety, which can be targeted for electrophilic aromatic substitution or other modifications.

Table 1: Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-ol

| Property | Value | Source(s) |

| CAS Number | 10548-83-1 | [2] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |